molecular formula C18H20N2O5S B5795085 N-(2,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

N-(2,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

Cat. No. B5795085
M. Wt: 376.4 g/mol
InChI Key: WJAJNVRRRFGECR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as DAPS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of DAPS is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and is involved in tumor growth and metastasis. DAPS has been found to selectively inhibit CA IX, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
DAPS has been found to have various biochemical and physiological effects. Studies have shown that DAPS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DAPS has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, DAPS has been found to have anti-inflammatory activity, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of DAPS is its potent anti-cancer activity, which makes it a promising candidate for cancer therapy. Additionally, DAPS is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of DAPS is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of DAPS and its potential side effects.

Future Directions

There are several future directions for the research on DAPS. One of the areas of interest is the development of DAPS analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of DAPS and its potential side effects. Another area of interest is the development of DAPS-based drug delivery systems for targeted cancer therapy. Overall, the research on DAPS has the potential to lead to the development of novel cancer therapies with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of DAPS involves the reaction of 2,4-dimethoxyaniline with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the pure compound.

Scientific Research Applications

DAPS has been found to have various applications in scientific research. One of the major applications of DAPS is in the field of cancer research. Studies have shown that DAPS has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DAPS has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-14-7-10-16(17(12-14)25-2)19-26(22,23)15-8-5-13(6-9-15)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAJNVRRRFGECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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